Guanidine
Overview
Description
Guanidine is a strong organic base with the chemical formula CH₅N₃. It is a colorless solid that dissolves in polar solvents and is known for its high basicity. This compound is found in the urine as a normal product of protein metabolism and is used in the production of plastics and explosives . It was first isolated in 1861 by Adolph Strecker via the oxidative degradation of guanine .
Scientific Research Applications
Guanidine is a versatile compound with numerous applications in scientific research:
Mechanism of Action
Target of Action
Guanidine primarily targets the Aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the metabolism of aldehydes. This compound acts as an inhibitor to this enzyme . Other targets include Ribonuclease pancreatic, DNA, Disks large homolog 4, Lysozyme, Guanidinoacetate N-methyltransferase, and Arginase .
Mode of Action
This compound enhances the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This interaction with its targets leads to changes in the cellular activities, particularly in the nervous system.
Biochemical Pathways
This compound affects the biochemical pathways related to the metabolism of proteins. It is found in the urine as a normal product of protein metabolism . This compound and its derivatives play a crucial role in the metabolism of living organisms . They are involved in various biochemical pathways, including those related to the production of cyanobacterial toxins bearing arginine derivatives or this compound groups derived from unique biosynthetic pathways .
Pharmacokinetics
This compound is rapidly absorbed and distributed in the body . The half-life of this compound is about 7-8 hours , which means it takes this time for the concentration of the drug in the body to reduce by half.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of acetylcholine release and the slowing of rates of depolarization and repolarization of muscle cell membranes . This results in the reduction of symptoms of muscle weakness and easy fatigability associated with certain conditions like the myasthenic syndrome of Eaton-Lambert .
Action Environment
Environmental factors can influence the action of this compound. For instance, the production of specialized metabolites like this compound may be closely related to environmental factors . Seasonal changes have a clear influence on the production of this compound, while geographical factors have a lesser impact .
Safety and Hazards
Guanidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the central nervous system (CNS) .
Biochemical Analysis
Biochemical Properties
Guanidine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving various biochemical processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thermal Decomposition of Ammonium Thiocyanate: Guanidine can be synthesized by the gentle thermal decomposition of dry ammonium thiocyanate at 180-190°C in anhydrous conditions[ 3 \text{NH}_4\text{SCN} \rightarrow 2 \text{CH}_5\text{N}_3 + \text{H}_2\text{S} + \text{CS}_2 ]
Reaction of Dicyandiamide with Ammonium Salts: This commercial route involves a two-step process starting with the reaction of dicyandiamide with ammonium salts to form guanidinium salts, which are then treated with a base such as sodium methoxide.
Industrial Production Methods
This compound salts, such as this compound nitrate, hydrochloride, carbonate, and sulfate, are stable crystalline solids produced industrially by melting ammonium salts with urea or from urea production wastes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Guanidine can undergo oxidation reactions to form various products.
Reduction: It can be reduced under specific conditions.
Substitution: this compound participates in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Oxidation of this compound can lead to the formation of urea and other nitrogen-containing compounds.
Reduction: Reduction can yield amines and other reduced nitrogen species.
Substitution: Substitution reactions can produce various this compound derivatives, including alkylated and acylated guanidines.
Comparison with Similar Compounds
Similar Compounds
Urea: Similar in structure but less basic than guanidine.
Thiourea: Contains sulfur instead of oxygen, used in similar synthetic applications.
Biguanide: Contains two this compound units, used in pharmaceuticals.
Uniqueness
This compound is unique due to its high basicity and ability to form stable guanidinium salts. Its versatility in forming hydrogen bonds and its planarity make it a valuable functional group in both biological and chemical sciences .
Properties
IUPAC Name |
guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRALSGWEFCBTJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3 | |
Record name | Guanidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Guanidine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
133216-37-2, Array | |
Record name | Guanidine, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133216-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Guanidine | |
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DSSTOX Substance ID |
DTXSID0023117 | |
Record name | Guanidine | |
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Molecular Weight |
59.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Deliquescent solid; Absorbs carbon dioxide from the air; [Merck Index], Solid | |
Record name | Guanidine | |
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Record name | Guanidine | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
In water, 1,840 mg/L at 25 °C, 829 mg/mL | |
Record name | Guanidine | |
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Record name | GUANIDINE | |
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Record name | Guanidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
4.1 [mmHg] | |
Record name | Guanidine | |
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Mechanism of Action |
Guanidine apparently acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes. /Guanidine hydrochloride/, Guanidine-induced alterations in substrate dependent kinetics of hepatic and renal succinate dehydrogenase (SDH) have been investigated under in vitro conditions. Guanidine hydrochloride (GuHCl) induced a mixed type of inhibition by decreasing the maximal velocity (Vmax) and increasing the Michaelis-Menten constant (Km). The competitive (Ki) and non-competitive (Ki) inhibitory constants ... showed that the inhibitory influence of GuHCl is more due to decreased enzyme substrate affinity rather than reduction in the active site density of the enzyme as revealed by low Ki values. /Guanidine hydrochloride/ | |
Record name | GUANIDINE | |
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Color/Form |
Deliquescent crystalline mass | |
CAS No. |
113-00-8, 50-01-1 | |
Record name | Guanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Guanidine | |
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Record name | Guanidine | |
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Record name | Guanidine | |
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Record name | Guanidine | |
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Record name | GUANIDINE | |
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Record name | GUANIDINE | |
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Record name | Guanidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
50 °C, 182.3 °C | |
Record name | Guanidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00536 | |
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Record name | GUANIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Guanidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The interaction mechanism depends on the specific guanidine derivative and its target. For instance, certain N'-substituted N-acylguanidines act as ligands for G-protein-coupled receptors (GPCRs) []. This binding interaction is influenced by the strength and number of intermolecular interactions with the receptor, impacting downstream signaling pathways. In another example, the antimicrobial agent isopropoxy benzene this compound (IBG) disrupts bacterial membranes by binding to phosphatidylglycerol and cardiolipin []. This interaction leads to membrane damage, dissipation of proton motive force, and ultimately bacterial cell death.
A: this compound (CH5N3) is a strong organic base with a molecular weight of 59.07 g/mol. It exists as colorless crystals that are soluble in polar solvents like water. Spectroscopically, this compound exhibits characteristic peaks in NMR and IR, with the guanidinium ion showing a symmetrical structure in solution [].
A: Structural modifications significantly impact the biological and chemical properties of this compound derivatives. For example, replacing the carboxylic acid group in creatine with a polar or apolar group alters its inhibitory activity against human creatine kinase isoenzymes. Compounds with apolar aromatic moieties exhibited higher potency and selectivity for muscle- or brain-type creatine kinases []. In another instance, the length of the alkyl chain in oligothis compound polymers influences their biocidal activity and biocompatibility. Longer alkyl chains generally increase biocidal activity against bacteria but also enhance hemolytic activity, indicating potential toxicity [].
A: Yes, computational methods like DFT calculations and molecular docking have been employed to study this compound derivatives. For example, DFT calculations were used to analyze the structural properties of sulfa this compound azo derivatives in aqueous solutions to understand their corrosion inhibition mechanism on nickel []. In another study, molecular docking simulations helped identify potent groove-binding ligands, such as triarylpyridines and triarylpyrimidines, targeting G-quadruplex DNA [].
A: Various analytical methods are utilized to characterize and quantify this compound derivatives. Nuclear magnetic resonance (NMR) spectroscopy is widely employed to elucidate their structure and conformational preferences [, , ]. Liquid chromatography (LC) coupled with mass spectrometry (MS) allows for the separation and identification of this compound compounds in complex mixtures, such as plasma []. Other techniques include UV/Vis spectroscopy to study binding interactions [, ], and isothermal titration calorimetry to investigate thermodynamic parameters of interactions [].
A: The environmental impact of this compound compounds varies depending on their structure and application. While some derivatives, like polyhexamethylene this compound hydrochloride (PHGH), are considered environmentally acceptable for fire extinguishing in natural ecosystems [], their potential toxicity to aquatic organisms necessitates careful consideration []. Studies on the biodegradability and ecotoxicological effects of specific this compound compounds are crucial for developing sustainable usage and disposal strategies.
A: this compound has a rich history in chemical and biological research. The discovery of naturally occurring this compound compounds like arginine and creatine spurred interest in their biological roles and potential therapeutic applications []. Research on this compound derivatives has led to significant advances in areas like antihypertensive drugs (e.g., guanethidine) [], antimicrobial agents (e.g., polyhexamethylene biguanide) [], and therapies for neuromuscular diseases []. Ongoing research continues to explore the diverse properties and potential of this compound derivatives across various disciplines.
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